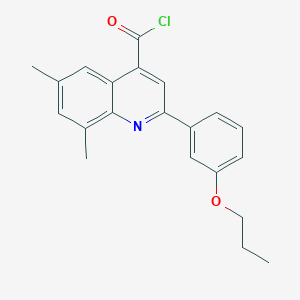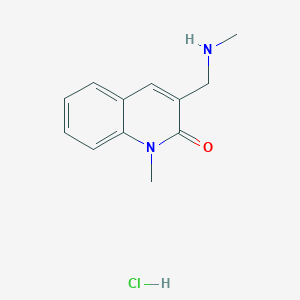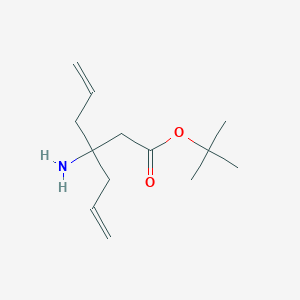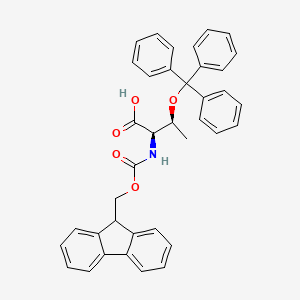
6,8-Dimethyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride
描述
“6,8-Dimethyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride” is a chemical compound used in scientific research. It has a molecular formula of C21H20ClNO2 and a molecular weight of 353.85 .
Molecular Structure Analysis
The molecular structure of “6,8-Dimethyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride” consists of a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring and a pyridine ring). This core is substituted at the 2-position with a propoxyphenyl group and at the 4-position with a carbonyl chloride group . The molecule also has two methyl groups at the 6 and 8 positions .Physical And Chemical Properties Analysis
The physical and chemical properties of “6,8-Dimethyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride” are not fully detailed in the available resources. It has a molecular weight of 353.85 . More specific properties like melting point, boiling point, solubility, etc., are not provided in the sources I have access to.科学研究应用
Corrosion Inhibition
Quinoline derivatives, including structures similar to 6,8-Dimethyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride, are extensively studied for their anticorrosive properties. These compounds exhibit excellent effectiveness against metallic corrosion, primarily due to their ability to form stable chelating complexes with metal surfaces through coordination bonding. The high electron density of quinoline derivatives, facilitated by polar substituents like hydroxyl, methoxy, and amino groups, allows for effective adsorption and protection of metals against corrosion. This application is particularly relevant in industries where metal preservation is crucial, showcasing the compounds' potential in creating more durable and resistant materials (Verma, Quraishi, & Ebenso, 2020).
Synthesis of Heterocyclic Compounds
The synthesis and functionalization of heterocyclic compounds are fundamental aspects of medicinal chemistry and materials science. Propargylic alcohols have been identified as versatile building blocks for constructing polycyclic systems, including pyridines, quinolines, and isoquinolines, which are pivotal in drug discovery. These six-membered heterocycles are integral to a broad spectrum of biological activities and are components of vitamins, nucleic acids, pharmaceuticals, and agrochemicals. The efficient generation of these cyclic systems from propargylic alcohols underscores the role of 6,8-Dimethyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride analogs in advancing synthetic methodologies for developing new therapeutic agents and functional materials (Mishra, Nair, & Baire, 2022).
Environmental Remediation
Quinoline compounds, including those structurally related to 6,8-Dimethyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride, are noted for their environmental impact, particularly in water contamination scenarios. The degradation of quinoline and its derivatives is a significant concern due to their potential carcinogenic, teratogenic, and mutagenic effects. Advanced oxidation processes, including photocatalysis, have been explored for the effective degradation of quinoline derivatives. These methods aim to enhance the degradation efficiency and utilize the nitrogen and carbon content of quinoline compounds without adverse environmental impacts. Such research is pivotal in addressing the challenges of quinoline pollution and in the development of more sustainable and eco-friendly chemical processes (Luo et al., 2020).
属性
IUPAC Name |
6,8-dimethyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO2/c1-4-8-25-16-7-5-6-15(11-16)19-12-18(21(22)24)17-10-13(2)9-14(3)20(17)23-19/h5-7,9-12H,4,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRLYXFYXQPCBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401180168 | |
| Record name | 6,8-Dimethyl-2-(3-propoxyphenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401180168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dimethyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride | |
CAS RN |
1160262-95-2 | |
| Record name | 6,8-Dimethyl-2-(3-propoxyphenyl)-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160262-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,8-Dimethyl-2-(3-propoxyphenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401180168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(7-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1453338.png)

![2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B1453340.png)









